BenchChemオンラインストアへようこそ!

6-Ethoxypyrazine-2-carboxylic acid

Positional isomer differentiation Procurement accessibility Pyrazine regioisomers

This is the 6-ethoxy positional isomer (CAS 59484-64-9)—not the 5-ethoxy analog—explicitly designated as Intermediate 1 in EP2521718B1 for ENaC inhibitor synthesis. The 6-ethoxy substitution delivers distinct electronic and steric properties absent in generic pyrazine-2-carboxylic acids, making it irreplaceable for patent-aligned synthetic routes. With calculated LogP 0.57 and TPSA 72.31 Ų, it occupies a strategic lipophilicity midpoint between polar 6-amino and lipophilic 6-chloro analogs, enabling fine-tuned ADME optimization. For metal-complex co-catalysis, the single H-bond donor profile prevents aggregation deactivation observed with poly-donor ligands. Available at 98% purity—confirm positional identity before procurement to avoid costly synthetic divergence.

Molecular Formula C7H8N2O3
Molecular Weight 168.15
CAS No. 59484-64-9
Cat. No. B3060631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypyrazine-2-carboxylic acid
CAS59484-64-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyVMJSYBHXLNZKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxypyrazine-2-carboxylic Acid CAS 59484-64-9: Procurement-Grade Pyrazine Building Block for Heterocyclic Synthesis


6-Ethoxypyrazine-2-carboxylic acid (CAS 59484-64-9) is a disubstituted pyrazine heterocycle featuring an ethoxy group at the 6-position and a carboxylic acid moiety at the 2-position, with molecular formula C₇H₈N₂O₃ and molecular weight 168.15 g/mol . The compound belongs to the pyrazine-2-carboxylic acid structural class, a family widely employed in medicinal chemistry and catalysis due to the pyrazine ring's capacity for π-π stacking interactions and hydrogen bonding with biological targets . Its canonical SMILES (CCOC1=NC(=CN=C1)C(=O)O) and InChI Key (VMJSYBHXLNZKBA-UHFFFAOYSA-N) provide unambiguous structural identifiers for procurement and quality control . Commercially available at ≥97-98% purity from multiple suppliers , the compound serves primarily as a versatile building block for constructing more complex heterocyclic systems rather than as an end-use active pharmaceutical ingredient .

6-Ethoxypyrazine-2-carboxylic Acid Substitution Risks: Why Positional Isomers and Alternative 6-Substituted Analogs Are Not Interchangeable


Generic substitution among pyrazine-2-carboxylic acid derivatives carries substantial scientific and procurement risk due to position-dependent reactivity and divergent synthetic utility. The 6-ethoxy substitution pattern of the target compound produces distinct electronic and steric properties compared to the 5-ethoxy positional isomer (CAS 1220330-11-9), which possesses identical molecular formula and weight but different spatial orientation of the ethoxy group relative to the carboxylic acid [1]. This positional difference alters hydrogen-bonding geometry and π-stacking capacity, directly impacting performance in structure-sensitive applications such as metal-complex catalysis and receptor-binding assays [2]. Furthermore, among 6-substituted pyrazine-2-carboxylic acids, the ethoxy variant offers different lipophilicity (calculated LogP ≈ 0.57) and hydrogen-bond acceptor count compared to 6-chloro, 6-methoxy, or 6-amino analogs, parameters that critically influence pharmacokinetic profiles and synthetic intermediate reactivity . The evidence presented below quantifies where these differences translate into verifiable, application-specific advantages.

6-Ethoxypyrazine-2-carboxylic Acid Evidence Guide: Quantitative Differentiation Data for Scientific Procurement Decisions


6-Ethoxy vs. 5-Ethoxy Positional Isomers: Commercial Availability and Synthetic Accessibility Comparison

The 6-ethoxypyrazine-2-carboxylic acid (CAS 59484-64-9) demonstrates markedly superior commercial accessibility compared to its 5-ethoxy positional isomer (CAS 1220330-11-9). The 6-ethoxy derivative is available as an off-the-shelf catalog product from multiple established chemical suppliers with standardized purity specifications (≥97-98%), while the 5-ethoxy variant is predominantly offered through custom synthesis channels only [1]. This disparity reflects fundamental differences in synthetic accessibility stemming from the electronic directing effects of the pyrazine ring: nucleophilic substitution at the 6-position proceeds under milder conditions than at the 5-position due to reduced steric hindrance and favorable orbital alignment . For procurement teams, this translates to reduced lead times and lower minimum order quantities for the 6-ethoxy isomer .

Positional isomer differentiation Procurement accessibility Pyrazine regioisomers

Patent-Documented Synthetic Utility: 6-Ethoxypyrazine-2-carboxylic Acid as Key Intermediate in ENaC Blocker Development

European Patent EP2521718B1 (assigned to Boehringer Ingelheim International GmbH, granted 2017-10-18) explicitly designates 6-ethoxypyrazine-2-carboxylic acid as a critical intermediate in the synthesis of pyrazine derivatives that function as epithelial sodium channel (ENaC) blockers, a therapeutic class indicated for respiratory diseases including cystic fibrosis [1]. Within the patent's synthetic schemes (specifically Intermediate 1 and Scheme 1), 6-ethoxypyrazine-2-carboxylic acid serves as the requisite starting material for constructing 6-alkoxy-substituted pyrazinoylguanidine scaffolds, with the ethoxy group at the 6-position identified as essential for achieving target ENaC inhibitory potency [2]. Alternative 6-substituted pyrazine-2-carboxylic acids (e.g., 6-chloro, 6-methoxy) are not disclosed as viable substitutes within the same synthetic pathway, underscoring the structure-specific requirement of the 6-ethoxy moiety [3].

ENaC inhibitors Pharmaceutical patent synthesis Cystic fibrosis therapeutics

Lipophilicity Differentiation: Calculated LogP and TPSA Comparison with Alternative 6-Substituted Pyrazine-2-carboxylic Acids

The 6-ethoxypyrazine-2-carboxylic acid exhibits calculated physicochemical parameters that distinguish it from alternative 6-substituted pyrazine-2-carboxylic acid building blocks. The compound has a calculated LogP of 0.5735 and a topological polar surface area (TPSA) of 72.31 Ų . The ethoxy substituent confers intermediate lipophilicity compared to more polar 6-hydroxy (LogP ≈ -0.5 to 0) or 6-amino (LogP ≈ -0.2 to 0.3) analogs, while remaining less lipophilic than 6-chloro (LogP ≈ 1.0-1.5) or 6-bromo derivatives . This intermediate LogP value positions the compound within favorable drug-likeness ranges for oral bioavailability while maintaining adequate aqueous solubility, making it particularly suitable as a building block for lead optimization programs where balanced ADME properties are required .

Lipophilicity optimization ADME prediction Drug-likeness parameters

Documented Synthetic Route: Alkaline Hydrolysis Yield and Precursor Conversion Efficiency

A peer-reviewed synthetic methodology from the Polish Journal of Pharmacology and Pharmacy (1976) documents the preparation of 6-ethoxypyrazine-2-carboxylic acid via alkaline hydrolysis of 6-(β-aminoethoxy)-pyrazine-2-carboxylic acid derivatives of types 1, 2, 3, and 5 [1][2]. This established route provides a validated pathway for in-house synthesis or quality verification of commercially sourced material. Notably, the same study reports that thioamide derivatives (compounds 3a and 3b) prepared from this intermediate exhibited antituberculous activity in the range of 62.5-125 μg/cm³, establishing a baseline biological activity reference point for the compound class [3]. In contrast, the 5-ethoxy positional isomer lacks comparable published synthetic methodology documentation, representing a knowledge gap for researchers requiring reproducible synthetic protocols [4].

Synthetic methodology Alkaline hydrolysis Pyrazine derivative synthesis

Hydrogen-Bonding Capacity Differentiation: Donor/Acceptor Profile vs. Alternative 6-Substituted Analogs

The target compound possesses a defined hydrogen-bonding profile consisting of 1 hydrogen-bond donor (carboxylic acid -OH) and 4 hydrogen-bond acceptors (pyrazine ring nitrogens, ethoxy oxygen, and carboxylic acid carbonyl oxygen) . This profile differs meaningfully from alternative 6-substituted pyrazine-2-carboxylic acids: the 6-hydroxy analog offers 2 hydrogen-bond donors and 4 acceptors, while the 6-amino variant provides 2 donors (amine NH₂) and 4 acceptors . The single-donor, multi-acceptor profile of the 6-ethoxy derivative confers balanced hydrogen-bonding capacity that favors specific molecular recognition patterns—particularly important in catalyst design where excessive hydrogen-bond donation can lead to unproductive aggregation or off-pathway intermediates .

Hydrogen bonding Molecular recognition Structure-based drug design

6-Ethoxypyrazine-2-carboxylic Acid Application Scenarios: Evidence-Based Procurement Guidance


ENaC Inhibitor Development Programs Requiring Patent-Compliant Synthetic Intermediates

Organizations developing epithelial sodium channel (ENaC) blockers for respiratory indications (cystic fibrosis, COPD, pulmonary hypertension) should prioritize 6-ethoxypyrazine-2-carboxylic acid as a key synthetic intermediate. European Patent EP2521718B1 explicitly designates this compound as Intermediate 1 in the preparation of 6-alkoxy-substituted pyrazinoylguanidine ENaC inhibitors, and alternative 6-substituted pyrazine-2-carboxylic acids are not disclosed as viable substitutes within the same synthetic framework [1]. Procurement of the 6-ethoxy derivative ensures patent alignment and synthetic fidelity to the protected route.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP ≈ 0.5-0.6)

For drug discovery programs seeking pyrazine-containing building blocks with intermediate lipophilicity suitable for oral bioavailability optimization, 6-ethoxypyrazine-2-carboxylic acid (calculated LogP = 0.5735, TPSA = 72.31 Ų) offers a favorable ADME starting point . The compound provides a midpoint lipophilicity between more polar 6-hydroxy/6-amino analogs and more lipophilic 6-chloro/6-bromo derivatives, enabling fine-tuning of physicochemical properties during lead optimization . This parameter profile aligns with established drug-likeness guidelines (Lipinski's Rule of Five: LogP < 5, TPSA < 140 Ų).

Metal-Complex Catalysis Utilizing Pyrazinecarboxylic Acid Co-Catalyst Systems

Research groups investigating metal-complex-catalyzed oxidation reactions (alkanes, arenes, olefins, alcohols) employing pyrazinecarboxylic acid co-catalysts may benefit from the 6-ethoxy derivative's distinct electronic properties [2]. While 2-pyrazinecarboxylic acid (Hpca) is the prototypical co-catalyst in V, Fe, Mn, Re, and Cu complex systems, the 6-ethoxy substitution modulates electron density on the pyrazine ring and alters metal coordination geometry, potentially enhancing catalytic turnover in specific substrate transformations [3]. The single hydrogen-bond donor profile prevents catalyst deactivation via aggregation pathways sometimes observed with poly-donor ligands.

Structure-Activity Relationship Studies of 6-Alkoxypyrazine-2-carboxylic Acid Derivatives

Investigators conducting SAR studies on pyrazine-2-carboxylic acid derivatives require structurally defined, high-purity starting materials for systematic substitution analysis. 6-Ethoxypyrazine-2-carboxylic acid serves as the parent scaffold for generating 6-(β-aminoethoxy)-pyrazine-2-carboxylic acid derivatives, which have demonstrated antituberculous activity in the 62.5-125 μg/cm³ range [4]. The compound's availability as a catalog product (≥97-98% purity) with documented synthetic methodology [5] provides a reliable foundation for derivatization studies, whereas the 5-ethoxy positional isomer requires custom synthesis and lacks peer-reviewed preparative protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethoxypyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.